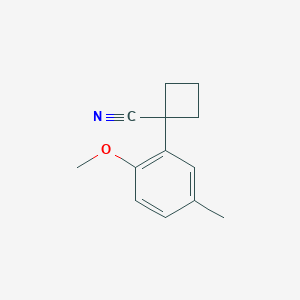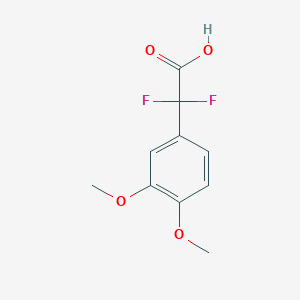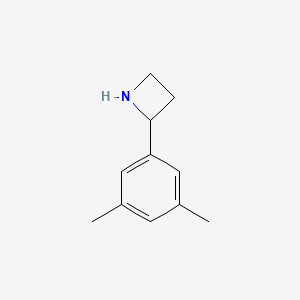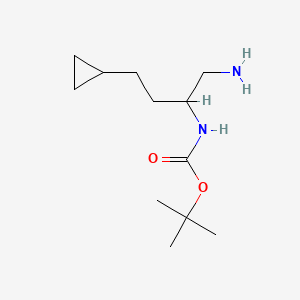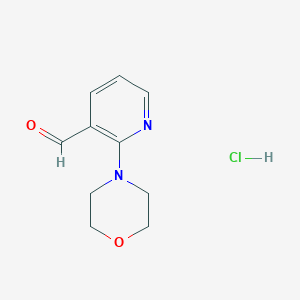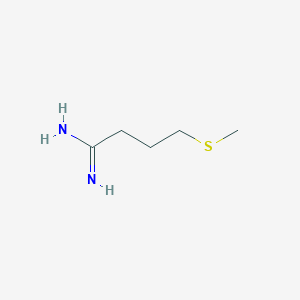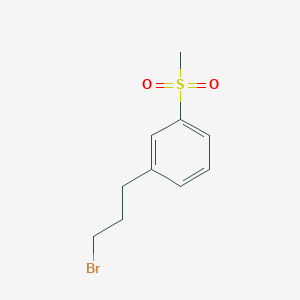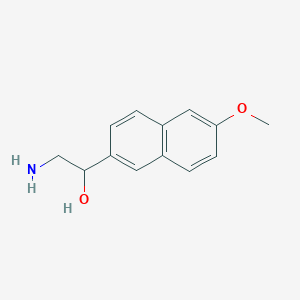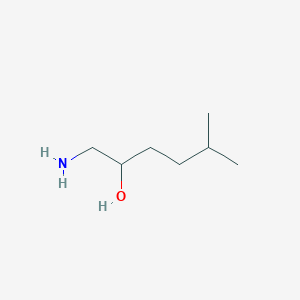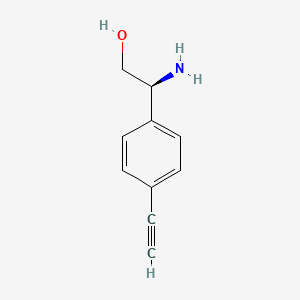
tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate: is an organic compound with the molecular formula C10H16N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyrimidine with tert-butyl chloroformate. This reaction is generally carried out at room temperature in the presence of a base such as triethylamine. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. It can also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-(aminomethyl)pyridin-2-yl)carbamate
- tert-Butyl (5-(aminomethyl)pyrrolo[2,3-b]pyrazin-2-yl)carbamate
- tert-Butyl (5-(aminomethyl)pyrrolo[2,3-d]pyrimidin-2-yl)carbamate
Comparison: While these compounds share structural similarities, tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate is unique in its specific pyrimidine ring structure. This uniqueness can influence its reactivity, binding affinity, and overall biological activity. The presence of different heterocyclic rings in similar compounds can lead to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl N-[5-(aminomethyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-12-5-7(4-11)6-13-8/h5-6H,4,11H2,1-3H3,(H,12,13,14,15) |
Clé InChI |
PXKRXHPTQYXBDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


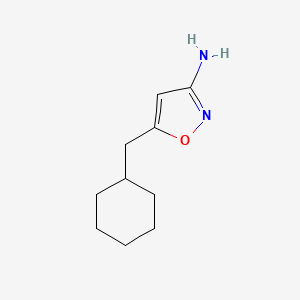
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
